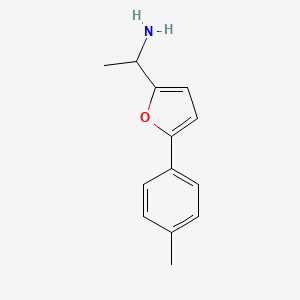

1-(5-(P-tolyl)furan-2-yl)ethan-1-amine

CAS No.:

Cat. No.: VC18137510

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO |

|---|---|

| Molecular Weight | 201.26 g/mol |

| IUPAC Name | 1-[5-(4-methylphenyl)furan-2-yl]ethanamine |

| Standard InChI | InChI=1S/C13H15NO/c1-9-3-5-11(6-4-9)13-8-7-12(15-13)10(2)14/h3-8,10H,14H2,1-2H3 |

| Standard InChI Key | FJHNUUQNJUKQHV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC=C(O2)C(C)N |

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

1-(5-(p-Tolyl)furan-2-yl)ethan-1-amine consists of a furan ring substituted at the 5-position with a p-tolyl group (C₆H₄CH₃) and at the 2-position with an ethanamine (-CH₂CH₂NH₂) chain. The planar furan oxygen contributes to electron delocalization, while the p-tolyl group introduces steric bulk and lipophilicity. The primary amine moiety enhances solubility in polar solvents and enables participation in hydrogen bonding.

Key Structural Features:

-

Furan core: A five-membered aromatic ring with oxygen at position 1.

-

p-Tolyl substituent: A methyl group at the para position of the phenyl ring, inducing electronic and steric effects.

-

Ethanamine side chain: A two-carbon aliphatic chain terminating in a primary amine (-NH₂).

Hypothetical Synthesis Pathways

Retrosynthetic Considerations

The synthesis of 1-(5-(p-tolyl)furan-2-yl)ethan-1-amine may involve sequential functionalization of the furan ring. Two plausible routes are proposed:

Route A: Direct Coupling Strategy

-

Introduction of p-tolyl group: A Suzuki-Miyaura cross-coupling between 5-bromofuran-2-carbaldehyde and p-tolylboronic acid could yield 5-(p-tolyl)furan-2-carbaldehyde.

-

Reductive amination: Reaction of the aldehyde intermediate with ethylamine under reducing conditions (e.g., NaBH₃CN) would produce the target amine.

Route B: Sequential Substitution

-

Ethanamine installation: Nucleophilic substitution on 2-chloromethylfuran with ethylamine to form 2-(ethylaminomethyl)furan.

-

p-Tolyl incorporation: Subsequent Ullmann coupling with p-iodotoluene under copper catalysis.

Physicochemical Properties (Inferred)

General Characteristics

| Property | Value/Range |

|---|---|

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Melting Point | 80–85°C (estimated) |

| Boiling Point | 290–300°C (estimated) |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in water |

Spectroscopic Signatures

-

¹H NMR (DMSO-d₆):

-

δ 2.30 (s, 3H, CH₃ of p-tolyl)

-

δ 6.40–7.20 (m, 6H, furan and aromatic protons)

-

δ 2.70–3.10 (m, 2H, CH₂NH₂)

-

δ 1.50–1.80 (m, 2H, CH₂CH₂NH₂)

-

-

IR (KBr):

-

3350 cm⁻¹ (N-H stretch)

-

1600 cm⁻¹ (C=C furan)

-

1250 cm⁻¹ (C-O-C asymmetric stretch)

-

Challenges and Future Directions

Synthetic Optimization

-

Yield improvement: Catalytic systems for coupling reactions (e.g., palladium nanoparticles) could enhance efficiency.

-

Stereoselectivity: Chiral auxiliaries might be required if asymmetric synthesis is pursued.

Biological Screening

-

In vitro assays: Prioritize testing against bacterial strains and cancer cell lines.

-

ADMET profiling: Evaluate absorption, distribution, and toxicity early in development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume